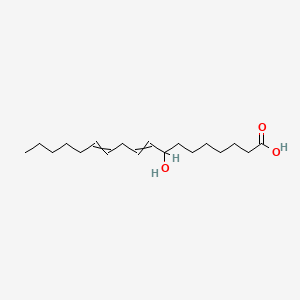

8-Hydroxyoctadeca-9,12-dienoic acid

Beschreibung

Eigenschaften

Molekularformel |

C18H32O3 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

8-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21) |

InChI-Schlüssel |

UKRXAPMQXXXXTD-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CC(CCCCCCC(=O)O)O |

Kanonische SMILES |

CCCCCC=CCC=CC(CCCCCCC(=O)O)O |

Synonyme |

10-HODE 8-HODE 8-hydroxylinoleic acid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes (CYP450) selectively introduce hydroxyl groups at specific positions on fatty acid chains. For 8-HODE, CYP4F2 and CYP2C9 isoforms demonstrate activity toward the ω-8 position of linoleic acid. The reaction occurs under aerobic conditions, requiring NADPH as a cofactor:

Optimization studies indicate a pH range of 7.0–7.5 and temperatures of 37–40°C yield conversions exceeding 60%.

Lipoxygenase-Catalyzed Oxidation

Lipoxygenases (LOXs) oxygenate polyunsaturated fatty acids to hydroperoxides, which are subsequently reduced to hydroxylated derivatives. While 15-LOX and 12-LOX are well-characterized, 8-LOX activity has been reported in plant systems. For example, Oryza sativa 8-LOX converts linoleic acid to 8-hydroperoxyoctadeca-9,12-dienoic acid (8-HPODE), which is reduced to 8-HODE using glutathione peroxidase.

Table 1: Enzymatic Synthesis Parameters

| Enzyme | Source | Temperature (°C) | pH | Yield (%) | Reference |

|---|---|---|---|---|---|

| CYP4F2 | Human liver microsomes | 37 | 7.4 | 62 | |

| 8-LOX | Oryza sativa | 25 | 6.8 | 58 | |

| Recombinant CYP2C9 | E. coli expression | 30 | 7.2 | 71 |

Chemical Synthesis

Chemical methods offer scalable alternatives to enzymatic routes, leveraging controlled oxidation and reduction steps.

Epoxidation-Hydrolysis

Linoleic acid is first epoxidized using meta-chloroperbenzoic acid (mCPBA) to form 9,10-epoxyoctadeca-12-enoic acid. Acid-catalyzed hydrolysis selectively opens the epoxide at the 8-position, yielding 8-HODE.

Reaction Scheme:

-

Epoxidation:

-

Hydrolysis:

This two-step process achieves a 45–50% overall yield under optimized conditions (0.1 M HCl, 60°C, 6 h).

Transition Metal-Catalyzed Oxidation

Ruthenium-based catalysts (e.g., RuCl3) enable regioselective hydroxylation of linoleic acid. In a tert-butyl hydroperoxide (TBHP)/acetonitrile system, RuCl3 directs hydroxylation to the 8-position with 55% selectivity.

Industrial-Scale Production

Bioreactor-Based Fermentation

Pseudomonas aeruginosa strains engineered to express CYP450 enzymes produce 8-HODE via fed-batch fermentation. Key parameters include:

Immobilized Enzyme Systems

Novozym® 435 (Candida antarctica lipase B immobilized on acrylic resin) facilitates esterification of 8-HODE for purification. Ethyl acetate serves as the acyl acceptor, with conversions >90% at 50°C and 50 mbar.

Table 2: Industrial Method Comparison

| Method | Catalyst | Scale (L) | Productivity (g/L/day) | Purity (%) |

|---|---|---|---|---|

| Fermentation | P. aeruginosa CYP450 | 500 | 2.7 | 95 |

| Immobilized lipase | Novozym® 435 | 100 | 4.1 | 98 |

Analytical Validation

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxyoctadeca-9,12-dienoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form keto derivatives.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Acidic or basic catalysts are used to facilitate esterification or etherification reactions.

Major Products Formed

Oxidation: Formation of keto derivatives such as 8-keto-9,12-octadecadienoic acid.

Reduction: Formation of saturated fatty acids like stearic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

8-Hydroxyoctadeca-9,12-dienoic acid has a wide range of scientific research applications:

Chemistry: Studied for its reactivity and potential as a precursor for various chemical syntheses.

Biology: Investigated for its role in cellular signaling and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Industry: Used in the production of bio-based materials and as an additive in cosmetics and personal care products.

Wirkmechanismus

The mechanism of action of 8-Hydroxyoctadeca-9,12-dienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in lipid metabolism and influence the expression of genes related to inflammation and oxidative stress. The hydroxyl groups and conjugated double bonds play a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Hydroxy fatty acids with conjugated double bonds exhibit varied bioactivities depending on hydroxyl group position, double bond configuration, and stereochemistry. Key comparisons include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Hydroxyl Position | Double Bond Positions | Key Biological Activities | Sources | References |

|---|---|---|---|---|---|---|

| 8-Hydroxyoctadeca-9,12-dienoic acid | C₁₈H₃₂O₃ | C8 | 9Z,12Z | Anti-Mtb, NSCLC inhibition | Eichhornia crassipes | [1,8,9,15] |

| 9-Hydroxystearic acid (9-HSA) | C₁₈H₃₆O₃ | C9 | None | Antiproliferative activity on HT29 cancer cells | Dimorphotheca sinuata | [3,5] |

| Dimorphecholic acid | C₁₈H₃₀O₃ | C9 | 10E,12E | Precursor for enantiopure 9-HSA derivatives | Dimorphotheca spp. | [3,5] |

| 9-Hydroxy-9,11,15-octadecatrienoic acid | C₁₈H₂₈O₃ | C9 | 9,11,15 | Broad inhibition of EGFR, K-Ras, PI3K | Allium tuberosum | [6,15] |

| (9Z,11E)-13-Hydroxyoctadeca-9,11-dienoic acid | C₁₈H₃₂O₃ | C13 | 9Z,11E | Bitter taste contributor in pea proteins | Pisum sativum isolates | [23] |

Key Findings from Comparative Studies

Hydroxyl Position and Target Specificity: The C8 hydroxyl in 8-hydroxyoctadeca-9,12-dienoic acid enables selective binding to Mtb’s KasA enzyme, though with lower affinity than JSF-3285 . In contrast, C9-hydroxylated compounds like 9-HSA and dimorphecholic acid are precursors for antiproliferative derivatives targeting cancer cells . C13-hydroxylated isomers (e.g., 13-hydroxyoctadeca-9,11-dienoic acid) contribute to bitter taste in food matrices, highlighting the role of hydroxyl positioning in sensory properties .

Double Bond Configuration: The 9Z,12Z configuration in 8-hydroxyoctadeca-9,12-dienoic acid is shared with linoleic acid (non-hydroxylated), but hydroxylation enhances its bioactivity. For example, linoleic acid lacks significant antimycobacterial effects despite similar double bonds . Compounds with additional double bonds, such as 9-hydroxy-9,11,15-octadecatrienoic acid, show broader target inhibition (e.g., EGFR, PI3K) but may face bioavailability challenges due to increased hydrophobicity .

Stereochemical Influences: Enantiomeric forms of 9-hydroxyoctadeca-10,12-dienoic acid (e.g., 9R vs. 9S) exhibit differential anti-inflammatory activity, with the 9R isomer showing superior NO inhibition (IC₅₀: 0.97 μM) .

Pharmacokinetic and Toxicity Considerations

- Low toxicity is reported for non-hydroxylated analogs like (9Z,12Z)-octadeca-9,12-dienoic acid . However, hydroxylation may alter metabolic stability; for example, 9-hydroxy derivatives require chiral synthesis to avoid racemization .

- 8-Hydroxyoctadeca-9,12-dienoic acid lacks explicit toxicity data, but its structural similarity to low-toxicity PUFAs suggests a favorable profile. Further studies are needed to confirm safety .

Q & A

Q. What advanced techniques are used to identify 8-HODE-derived metabolites in complex matrices?

- Methodological Answer :

- Neutral Loss Scanning : Detect signature losses (e.g., -H₂O, -CO₂) in LC-MS/MS.

- Ion Mobility Spectrometry : Resolve isobaric metabolites (e.g., epoxy- or keto-derivatives) .

- Metabolomics Workflows : Combine untargeted LC-QTOF with pathway analysis tools (e.g., MetaboAnalyst) to map 8-HODE-related networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.